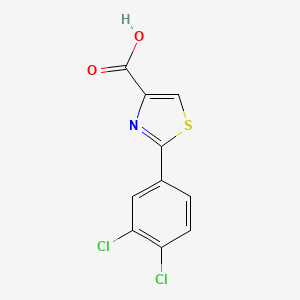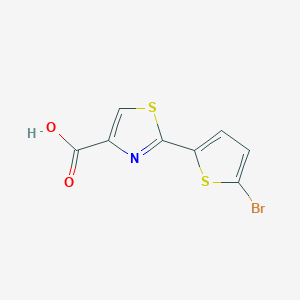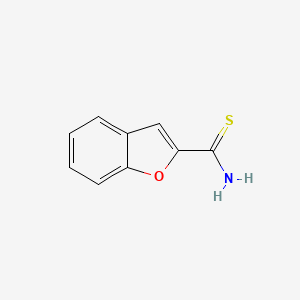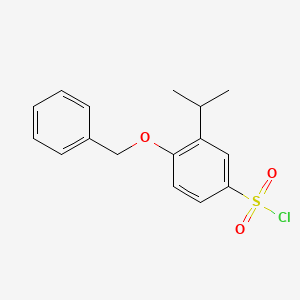![molecular formula C14H9Br2ClO2 B1372421 5-溴-2-[(4-溴苄基)氧基]苯甲酰氯 CAS No. 1160250-25-8](/img/structure/B1372421.png)
5-溴-2-[(4-溴苄基)氧基]苯甲酰氯
描述
5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride is a chemical compound with the molecular formula C14H9Br2ClO2 and a molecular weight of 404.48 g/mol . This compound is primarily used in scientific research, particularly in the fields of organic chemistry and drug synthesis. Its unique structure, which includes two bromine atoms and a benzoyl chloride group, makes it a versatile reagent in various chemical reactions.
科学研究应用
5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride is used in various scientific research applications, including:
Organic Chemistry: It serves as a building block for the synthesis of more complex molecules.
Drug Synthesis: It is used in the development of pharmaceutical compounds due to its ability to form stable intermediates.
Proteomics Research: The compound is utilized in the study of protein interactions and modifications.
作用机制
Mode of Action
It is known that benzoyl chloride derivatives can undergo nucleophilic substitution reactions . In such reactions, a nucleophile (a molecule that donates an electron pair) interacts with the benzoyl chloride derivative, leading to the substitution of the chloride group.
Biochemical Pathways
Given its potential to undergo nucleophilic substitution reactions, it may influence pathways involving proteins or enzymes that interact with benzoyl chloride derivatives .
生化分析
Biochemical Properties
5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and peptides. It interacts with enzymes and proteins through covalent bonding, leading to the formation of stable complexes. This compound is known to react with nucleophilic amino acid residues such as lysine and cysteine, forming covalent bonds that can alter the structure and function of the target proteins . Additionally, 5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride can interact with other biomolecules, including nucleic acids, through similar covalent modifications, thereby influencing various biochemical pathways .
Cellular Effects
The effects of 5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride on cellular processes are profound. This compound can influence cell signaling pathways by modifying key signaling proteins, leading to altered cellular responses. It has been observed to impact gene expression by modifying transcription factors and other regulatory proteins, thereby affecting the transcriptional activity of specific genes . Furthermore, 5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolic flux and the levels of various metabolites .
Molecular Mechanism
At the molecular level, 5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride exerts its effects through covalent modification of biomolecules. It can bind to the active sites of enzymes, leading to enzyme inhibition or activation depending on the nature of the interaction . This compound can also induce changes in gene expression by modifying transcription factors and other DNA-binding proteins, thereby influencing the transcriptional machinery . The covalent modifications introduced by 5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride can lead to significant changes in the structure and function of the target biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . The long-term effects of 5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure can lead to sustained changes in cellular processes . The stability and degradation of this compound are critical factors that influence its long-term effects in biochemical experiments .
Dosage Effects in Animal Models
The effects of 5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride vary with different dosages in animal models. At low doses, this compound can induce specific biochemical changes without causing significant toxicity . At higher doses, 5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride can exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where the compound’s impact on biochemical pathways becomes more pronounced at certain dosage levels .
Metabolic Pathways
5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can influence metabolic flux by modifying key metabolic enzymes, leading to changes in the levels of specific metabolites . The interactions of 5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride with metabolic enzymes are crucial for understanding its role in cellular metabolism .
Transport and Distribution
Within cells and tissues, 5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments are influenced by its interactions with these transporters and binding proteins . Understanding the transport and distribution of 5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride is essential for elucidating its cellular effects .
Subcellular Localization
The subcellular localization of 5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride is determined by its interactions with targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . The activity and function of 5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride are influenced by its subcellular localization, making it a critical factor in its overall biochemical activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride typically involves the reaction of 5-bromo-2-hydroxybenzoic acid with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with thionyl chloride to form the final product .
Industrial Production Methods
While specific industrial production methods for 5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The benzoyl chloride group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Reactions: The major products are substituted benzoyl derivatives, depending on the nucleophile used.
Coupling Reactions: The products are biaryl compounds, which are valuable intermediates in organic synthesis and drug development.
相似化合物的比较
Similar Compounds
5-Bromo-2-hydroxybenzoic acid: A precursor in the synthesis of 5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride.
4-Bromobenzyl chloride: Another precursor used in the synthesis process.
Benzoyl Chloride Derivatives: Compounds with similar reactivity and applications in organic synthesis.
Uniqueness
5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride is unique due to its dual bromine substitution, which enhances its reactivity and versatility in chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules and pharmaceutical compounds.
属性
IUPAC Name |
5-bromo-2-[(4-bromophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br2ClO2/c15-10-3-1-9(2-4-10)8-19-13-6-5-11(16)7-12(13)14(17)18/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDFZGGDSIQXCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br2ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![2-[4-(propan-2-yl)phenyl]-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine](/img/structure/B1372358.png)
![3-({1,3-dimethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid](/img/structure/B1372361.png)
